

Application Notes and Protocols: Ultrasound-Assisted Extraction of Phenolic Compounds from *Melissa officinalis*

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Compound of Interest

Compound Name: *Melissate*

Cat. No.: B1234502

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This document provides detailed application notes and protocols for the extraction of phenolic compounds from *Melissa officinalis* (lemon balm) using ultrasound-assisted extraction (UAE). This method offers a rapid and efficient alternative to conventional extraction techniques.^[1] The provided protocols are based on established scientific literature and are intended to guide researchers in developing and optimizing their extraction processes.

Introduction

Melissa officinalis L., a member of the Lamiaceae family, is a medicinal plant rich in phenolic compounds such as rosmarinic acid and caffeic acid.^{[2][3]} These compounds are known for their antioxidant properties.^{[1][2]} Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of bioactive compounds into the solvent.^[4] This method can lead to higher extraction yields in shorter times compared to traditional methods like maceration.^{[5][6][7]}

Experimental Data Summary

The efficiency of ultrasound-assisted extraction is influenced by several factors, including the solvent-to-solid ratio, extraction time, and ultrasound power. The following tables summarize

quantitative data from various studies on the UAE of phenolic compounds from *Melissa officinalis*.

Table 1: Effect of Extraction Parameters on Total Phenolic Content (TPC)

Solvent:Solid Ratio (g:mL)	Extraction Time (min)	Ultrasound Power (%)	Total Phenolic Content (TPC)	Reference
1:10	30	Not Specified	56.11 ± 0.812 mg/mL RAE*	[1]
1:20	20	50	-	[5][6][7]
1:30	15	Not Specified	-	[1]
1:30	20	50	105.5 mg GAE/g dry material	[2][5][6][7]

*RAE: Rosmarinic Acid Equivalents *GAE: Gallic Acid Equivalents

Table 2: Antioxidant Activity of *Melissa officinalis* Extracts from UAE

Solvent:Solid Ratio (g:mL)	Extraction Time (min)	Ultrasound Power (%)	Antioxidant Activity (%) DPPH inhibition)	Reference
1:30	15	Not Specified	85.29 ± 0.84%	[1]
1:30	20	50	-	[2]

Table 3: Comparison of UAE with Other Extraction Methods

Extraction Method	Extraction Time (min)	Total Phenolic Content (TPC) (mg GAE/g dry material)	Reference
Ultrasound-Assisted Extraction	20	105.5	[2]
Maceration	1440 (24 hours)	Not specified, but lower than UAE	[6]
Microwave-Assisted Extraction	5	145.8	[2] [5] [7]
Conventional Extraction	30	119.5	[2]

Experimental Protocols

3.1. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol outlines the steps for extracting phenolic compounds from dried *Melissa officinalis* leaves using an ultrasonic bath or probe.

Materials and Equipment:

- Dried and powdered *Melissa officinalis* leaves
- Solvent (e.g., distilled water, ethanol)[\[1\]](#)[\[8\]](#)
- Ultrasonic bath or probe system (e.g., Omni Sonic Ruptor 400)[\[2\]](#)
- Beakers or flasks
- Filter paper or centrifuge
- Analytical balance
- Graduated cylinders

Procedure:

- Sample Preparation: Weigh a specific amount of dried, powdered *Melissa officinalis* leaves (e.g., 1 gram).
- Solvent Addition: Add the chosen solvent to the plant material at a specific solvent-to-solid ratio (e.g., 1:10, 1:20, or 1:30 g/mL).[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Ultrasonication:
 - Place the beaker containing the mixture into an ultrasonic bath.
 - Alternatively, immerse the tip of the ultrasonic probe into the mixture.
 - Set the desired ultrasound power (e.g., 50% or 80%) and extraction time (e.g., 5, 10, 15, 20, or 30 minutes).[\[2\]](#)[\[5\]](#)[\[7\]](#)
 - Maintain a constant temperature if required by using a cooling water bath.
- Extraction: Perform the extraction for the specified duration.
- Separation: After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
- Storage: Store the resulting extract in a dark container at a low temperature (e.g., 4°C) for further analysis.

3.2. Protocol for Determination of Total Phenolic Content (TPC) - Folin-Ciocalteu Method

This protocol describes the determination of the total phenolic content in the *Melissa officinalis* extract using the Folin-Ciocalteu colorimetric method.

Materials and Equipment:

- *Melissa officinalis* extract
- Folin-Ciocalteu reagent

- Sodium carbonate (Na_2CO_3) solution (e.g., 7.5% w/v)
- Gallic acid (for standard curve)
- Distilled water
- Volumetric flasks
- Pipettes
- Spectrophotometer

Procedure:

- Standard Curve Preparation: Prepare a series of gallic acid solutions of known concentrations (e.g., 0-500 $\mu\text{g}/\text{mL}$) to create a standard curve.
- Sample Preparation: Dilute the *Melissa officinalis* extract with distilled water as necessary.
- Reaction Mixture:
 - In a test tube, add a small volume of the diluted extract or standard solution (e.g., 0.5 mL).
 - Add Folin-Ciocalteu reagent (e.g., 2.5 mL of 10% v/v) and mix well.
 - After a few minutes (e.g., 5 minutes), add the sodium carbonate solution (e.g., 2 mL of 7.5% w/v).
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 60-90 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 760 nm) using a spectrophotometer.
- Calculation: Determine the total phenolic content of the extract from the standard curve and express the results as gallic acid equivalents (mg GAE/g of dry material).

3.3. Protocol for Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol details the assessment of the antioxidant activity of the *Melissa officinalis* extract by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials and Equipment:

- *Melissa officinalis* extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Pipettes
- Spectrophotometer

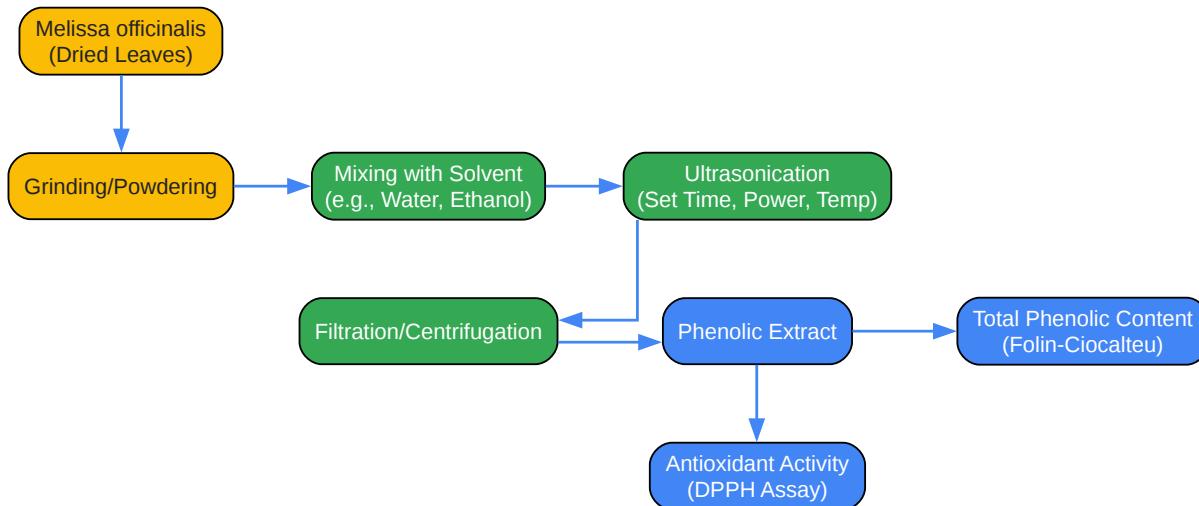
Procedure:

- Sample Preparation: Prepare different concentrations of the *Melissa officinalis* extract in methanol.
- Reaction Mixture:
 - In a test tube, add a specific volume of the DPPH solution (e.g., 2 mL).
 - Add a small volume of the extract or a standard antioxidant (e.g., ascorbic acid) at different concentrations.
- Incubation: Mix the solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) against a blank (methanol).
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - $$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

- Where A_{control} is the absorbance of the DPPH solution without the extract, and A_{sample} is the absorbance of the DPPH solution with the extract.

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction of Phenolic Compounds



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